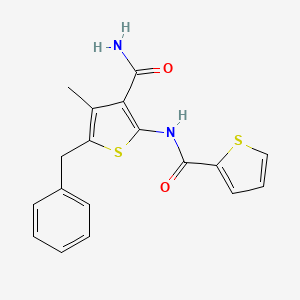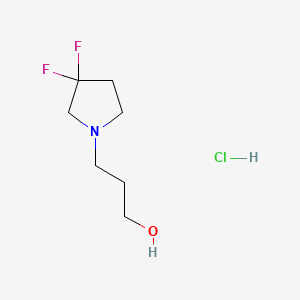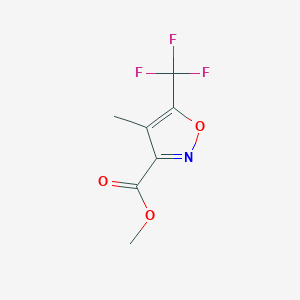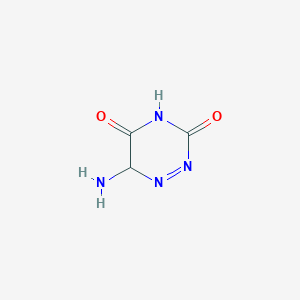![molecular formula C26H19Cl2N3O B12450100 2-(2,4-Dichlorophenyl)-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one](/img/structure/B12450100.png)
2-(2,4-Dichlorophenyl)-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with dichlorophenyl and naphthylamine groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, requiring thorough optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core, leading to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce more reduced forms of the compound. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one
- 2-(2,4-Dichlorophenyl)-3-[2-(phenylamino)ethyl]quinazolin-4-one
- 2-(2,4-Dichlorophenyl)-3-[2-(pyridylamino)ethyl]quinazolin-4-one
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H19Cl2N3O |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C26H19Cl2N3O/c27-18-12-13-20(22(28)16-18)25-30-24-10-4-3-9-21(24)26(32)31(25)15-14-29-23-11-5-7-17-6-1-2-8-19(17)23/h1-13,16,29H,14-15H2 |
InChI Key |
RSOLEUUTFJXRBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCCN3C(=NC4=CC=CC=C4C3=O)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5-methylfuran-2-yl)methyl]-1,3-diphenylpyrazole-4-carboxamide](/img/structure/B12450036.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}acetamide](/img/structure/B12450049.png)
![oxybis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)ethane-2,1-diyl] dipropanoate](/img/structure/B12450053.png)
![2-chloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B12450058.png)


![4-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12450072.png)
![2-[2,5-Dimethyl-7-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanol](/img/structure/B12450078.png)
![N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide](/img/structure/B12450082.png)
![2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B12450090.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450091.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-2,2-diphenylpentan-1-one](/img/structure/B12450092.png)
